molecular formula C10H8BrF3O3 B8393330 Methyl bromo-{4-[(trifluoromethyl)oxy]phenyl}acetate

Methyl bromo-{4-[(trifluoromethyl)oxy]phenyl}acetate

Cat. No. B8393330
M. Wt: 313.07 g/mol
InChI Key: BSJFQYCYYUQYSN-UHFFFAOYSA-N
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Patent
US08283474B2

Procedure details

To a solution of 4-trifluoromethoxyphenylacetic acid (5 g, 23 mmol) in carbon tetrachloride oxalyl chloride (25 mmol) and two drops of DMF were added at 0° C. After stirring the solution at room temperature for 1 h, NBS (25 mmol) and few drops of 48% HBr were added and the mixture was heated to reflux for 4 h. The solution was allowed to cool, MeOH (5 mL) was added and the mixture was stirred at room temperature for 1 h.
Quantity
5 g
Type
reactant
Reaction Step One
Name
carbon tetrachloride oxalyl chloride
Quantity
25 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
25 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1.[C:16](Cl)(=O)C(Cl)=O.C(Cl)(Cl)(Cl)Cl.C1C(=O)N(Br)C(=O)C1.[BrH:35]>CN(C=O)C.CO>[Br:35][CH:10]([C:7]1[CH:6]=[CH:5][C:4]([O:3][C:2]([F:14])([F:15])[F:1])=[CH:9][CH:8]=1)[C:11]([O:13][CH3:16])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)CC(=O)O)(F)F
Name
carbon tetrachloride oxalyl chloride
Quantity
25 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl.C(Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
25 mmol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the solution at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 h.
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC(C(=O)OC)C1=CC=C(C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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